Mitochondrial Matrix Accumulation: Mito-tempol Achieves ~1,000-Fold Concentration vs. Negligible Accumulation of Untargeted Tempol
Mito-tempol is concentrated within the mitochondrial matrix by approximately 1,000-fold relative to the cytosolic concentration, driven by the membrane potential [1]. In contrast, the untargeted parent molecule, Tempol, cannot actively accumulate in mitochondria and remains distributed throughout the cell. This differential accumulation was directly correlated with the functional outcome: the rate of reaction with the mitochondrial ubiquinol pool ranked in the order MitoTEMPOL > butylTEMPOL > TEMPO > TEMPOL, a result of increased membrane access for the targeted compound [1].
| Evidence Dimension | Intramitochondrial concentration factor |
|---|---|
| Target Compound Data | ~1,000-fold accumulation in the mitochondrial matrix |
| Comparator Or Baseline | Untargeted Tempol (negligible mitochondrial targeting/accumulation) |
| Quantified Difference | ~1,000-fold enhanced mitochondrial concentration |
| Conditions | Isolated energized mitochondria and cellular models (as reported in Free Radic Biol Med. 2008) |
Why This Matters
This data confirms that Mito-tempol achieves organelle-specific delivery that is orders of magnitude greater than its generic counterpart, a prerequisite for selectively modulating mitochondrial ROS without off-target cytosolic effects.
- [1] Trnka J, Blaikie FH, Smith RA, Murphy MP. A mitochondria-targeted nitroxide is reduced to its hydroxylamine by ubiquinol in mitochondria. Free Radic Biol Med. 2008 Apr 1;44(7):1406-19. View Source
